2-(2-Hydroxypropan-2-yl)phenol
Description
Contextualization within Phenolic Compounds and Isopropanol Derivatives
2-(2-Hydroxypropan-2-yl)phenol is structurally classified as a phenolic compound due to the hydroxyl group (-OH) attached directly to a benzene (B151609) ring. Phenolic compounds are a vast and significant class of organic molecules found widely in plants and are known for their diverse chemical properties and applications, including their use as antioxidants and as starting materials in chemical synthesis. nih.govacs.org The properties and reactivity of the phenolic hydroxyl group are central to the chemical behavior of this compound.
Significance of Investigating the Ortho-Substituted Phenol (B47542) Moiety
The arrangement of the 2-hydroxypropan-2-yl group at the ortho-position (adjacent to the phenolic hydroxyl group) is of particular academic interest. The proximity of these two functional groups can lead to intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's properties compared to its meta- and para-isomers. psu.edu
Research into ortho-substituted phenols has highlighted several key areas of significance:
Influence on Acidity and Reactivity: The nature and position of substituents on the phenol ring affect the acidity of the phenolic proton and the nucleophilicity of the aromatic ring. semanticscholar.org Ortho-substituents can sterically hinder reactions at the hydroxyl group or the adjacent ring positions, leading to regioselective transformations. rsc.orgoregonstate.edu
Modulation of Antioxidant Activity: The antioxidant properties of phenols are often related to the stability of the resulting phenoxyl radical. Ortho-substituents can stabilize this radical through electronic effects or by participating in intramolecular hydrogen bonding, thereby potentially enhancing antioxidant activity. nih.gov
Synthetic Utility: The specific reactivity of ortho-substituted phenols makes them valuable building blocks in organic synthesis. For example, they can be used to create complex molecular architectures and are key starting materials for various fine chemicals. rsc.orgoregonstate.edu A copper-catalyzed hydroxylation of 2-(2-bromophenyl)propan-2-ol (B1267433) has been developed as a synthetic route to produce this compound. core.ac.uk
Research Gaps and Future Academic Pursuits for this compound
While this compound has been identified in several research contexts, there remain significant opportunities for further investigation.
Metabolic and Environmental Fate: The compound has been identified as a metabolite in the degradation pathway of Bisphenol A (BPA) by certain microorganisms. researchgate.netasm.org A significant research gap exists in fully elucidating the downstream metabolic fate of this compound and its potential environmental impact. Future studies could focus on identifying the enzymes and pathways involved in its further degradation.
Exploration of Biological Activity: Much of the current research focuses on the synthesis of this compound or its role as a metabolite. core.ac.ukresearchgate.net There is a lack of comprehensive studies on the intrinsic biological activities of this compound itself. Given that many phenolic compounds exhibit a range of biological effects, future academic pursuits could involve screening this molecule for potential antimicrobial, antioxidant, or other pharmacological activities. smolecule.com
Application as a Synthetic Building Block: The unique ortho-substitution pattern of this compound makes it a potentially valuable precursor for the synthesis of more complex molecules. For instance, it has been used in the synthesis of peptidomimetics. acs.org Further research could explore its utility in the development of novel polymers, ligands for catalysis, or as a scaffold for new pharmaceutical agents. The development of more efficient and scalable synthesis methods for this compound would also be a valuable research endeavor. core.ac.uk
Mentioned Compounds
| Common Name/IUPAC Name |
| This compound |
| Phenol |
| Isopropyl alcohol (Propan-2-ol) |
| Bisphenol A (BPA) |
| 2-(2-bromophenyl)propan-2-ol |
| 4-(2-hydroxypropan-2-yl)phenol (B2518238) |
| Hydroquinone (B1673460) |
| 4-isopropenylphenol (B43103) |
| 4-isopropylphenol |
| 2-chlorophenol |
| 2-aminophenol |
| 2-nitrophenol |
| 2-methoxyphenol |
| p-cresol |
| 2-imidazol-1-yl-4-methylphenol |
| Anisole |
| 3-hydroxyphenyldimethylcarbinol |
| 2-(3-hydroxyphenyl)-2-(4-hydroxyphenyl)propane |
| 4-fluoro-2-(2-hydroxypropan-2-yl)phenol |
| 2-(2-Hydroxypropan-2-yl)cyclohexan-1-one |
| 5-bromo-2-(2-hydroxypropan-2-yl)phenol |
| 2,3,5,6-Tetrafluoro-4-(2-hydroxypropan-2-yl)phenol |
| 2-hydroxymethyl-5-(2-hydroxypropan-2-yl)phenol |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAFTLGUMWLXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Chemical Transformations
Established Synthetic Routes for 2-(2-Hydroxypropan-2-yl)phenol and Analogous Structures
The creation of the this compound framework can be achieved through several reliable methods. These are broadly categorized into direct synthesis approaches that build the core structure in a single key step and strategies that rely on the interconversion of functional groups on a pre-existing skeleton.
Direct Synthesis Approaches to the Phenolic Core
Direct synthesis methods aim to construct the target molecule by forming the crucial carbon-carbon bond between the aromatic ring and the isopropyl alcohol substituent. A primary strategy involves the Grignard reaction, a powerful tool for C-C bond formation. This approach typically utilizes a protected phenolic ketone as the starting material. For instance, the reaction of a methylmagnesium halide with a suitably protected 2-hydroxyacetophenone (B1195853) derivative would yield the tertiary alcohol upon workup.
Another significant direct approach is the Friedel-Crafts alkylation. While direct alkylation of phenol (B47542) with acetone (B3395972) can lead to a mixture of products, including the para-isomer (4-(2-hydroxypropan-2-yl)phenol), specific catalysts and conditions can favor ortho-alkylation. biosynth.com An analogous synthesis for the meta-isomer involves reacting phenol with 3-hydroxyphenyldimethylcarbinol in the presence of sulfuric acid, demonstrating the utility of acid-catalyzed alkylation for creating such structures.
Strategies Involving Functional Group Interconversions
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.eduvanderbilt.eduic.ac.uk In the context of this compound, the most prominent FGI is the conversion of a carbonyl group into the desired tertiary alcohol.
A well-documented example of this strategy is the addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to a precursor containing a ketone or an ester functional group at the ortho position of the phenol. For example, starting with 2-hydroxyacetophenone, the addition of two equivalents of the organometallic reagent would first deprotonate the phenol and then add to the ketone, yielding this compound after an aqueous workup. A similar transformation can be applied to methyl 2-hydroxybenzoate, where Grignard addition to the ester group also produces the tertiary alcohol. This approach was utilized in the total synthesis of a 2-isopropyliden-2H-benzofuran-3-one, where a methyl Grignard reagent was added to a carbonyl moiety on a related dihydrobenzofuran intermediate. rsc.orgrsc.org
The table below summarizes a key FGI step used in the synthesis of a related structure, highlighting the conversion of a ketone to a tertiary alcohol.
Table 1: Functional Group Interconversion via Grignard Addition An illustrative example from the synthesis of a related benzofuranone derivative. rsc.orgrsc.org
| Starting Material | Reagent | Product | Yield |
| 2-acetyl-2,3-dihydrobenzofuran-3-ol intermediate | Methyl Grignard (CH₃MgX) | 2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-3-ol intermediate | Not specified |
Novel Synthetic Methodologies and Derivatization for Enhanced Functionality
Beyond established routes, research has focused on developing more sophisticated methodologies for creating derivatives of this compound with specific properties, such as chirality, or for incorporating the moiety into larger, functional molecular scaffolds.
Stereoselective Synthesis of Chiral Derivatives
While this compound itself is achiral, its core structure can be incorporated into chiral molecules through stereoselective synthesis. These methods are crucial for applications in medicinal chemistry and materials science, where specific stereoisomers are often required. Research has demonstrated the synthesis of complex chiral molecules where the 2-hydroxypropan-2-yl group is attached to a stereochemically defined ring system.
One synthetic route to a complex cannabinoid derivative, for example, involves a Diels-Alder reaction to form a cyclohexene (B86901) ring with controlled stereochemistry, which is then further functionalized. Another powerful approach involves the stereoselective epoxidation of a chiral starting material, such as (-)-isopulegol, followed by the nucleophilic ring-opening of the resulting epoxide. rsc.orgresearchgate.netnih.gov This sequence allows for the introduction of various functional groups with high stereocontrol. Dihydroxylation of isopulegol (B1217435) derivatives using osmium tetroxide (OsO₄) is another key reaction that produces chiral diols and triols, which can serve as precursors to more complex chiral structures containing the 2-hydroxypropan-2-yl group or its analogs. rsc.orgnih.gov
The following table details reaction conditions for the stereoselective synthesis of isopulegol-based aminodiols, which are chiral molecules containing related structural features.
Table 2: Stereoselective Synthesis of Isopulegol-Based Aminodiols rsc.org
| Reaction Step | Reagents & Conditions | Product | Yield |
| Epoxidation | mCPBA, Na₂HPO₄·12H₂O, CH₂Cl₂, 25 °C, 2 h | Epoxide mixture (23a & 23b) | 29% (23a), 43% (23b) |
| Epoxide Ring Opening | RNH₂, LiClO₄, MeCN, 70–80 °C, 8 h | N-substituted aminodiols | 50-95% |
| Debenzylation | 5% Pd/C, H₂ (1 atm), MeOH, 25 °C, 24 h | Debenzylated aminodiols | 85-95% |
Development of Functionalized Scaffolds Incorporating the this compound Moiety
The this compound unit serves as a valuable synthon for constructing larger, functionalized molecular scaffolds. These scaffolds are often designed as bioactive compounds or advanced materials.
One notable example is the synthesis of bioactive benzofuran (B130515) natural products. In the synthesis of hostmaniene, a prenylated carboxy-phenol undergoes a [5-exo-tet] cyclization to form the core benzofuran ring, with the 2-(2-hydroxypropan-2-yl) group being a key structural element manipulated during the synthesis. researchgate.net Similarly, a rare 2-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)phenol fragment has been identified as a structural feature in certain alkaloids and used in the synthesis of functionalized indole (B1671886) and 2-quinolone derivatives. acs.org Furthermore, the closely related 2-benzoxazol-2-yl-phenol scaffold has been identified as a hit for JMJD3 inhibition, where the phenolic hydroxyl and the adjacent heterocyclic ring system are crucial for biological activity. nih.gov These examples underscore the strategic importance of the this compound moiety as a building block in the development of complex and functional molecules.
Table 3: Synthesis of a Functionalized Benzofuran Intermediate researchgate.net
| Precursor | Reaction | Key Intermediate |
| Prenylated carboxy-phenol | [5-exo-tet] cyclization | Methyl 2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-carboxylate |
Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structures
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. auremn.org.br Extensive 1D and 2D NMR analyses are employed to confirm the structure of 2-(2-Hydroxypropan-2-yl)phenol. scirp.orgscirp.org
High-Resolution 1D and 2D NMR for Structural Confirmation
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides the fundamental framework for structural assignment.
¹H NMR: The proton NMR spectrum reveals distinct signals for each type of proton in the molecule. The aromatic protons on the phenol (B47542) ring typically appear as a complex multiplet in the range of δ 6.7-7.2 ppm. The two methyl groups (CH₃) of the hydroxypropyl side chain are equivalent and produce a sharp singlet at approximately δ 1.42 ppm. figshare.com The signals for the two hydroxyl (-OH) protons (one phenolic, one alcoholic) can be observed, though their chemical shifts are variable and depend on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum shows nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The aromatic carbons resonate in the downfield region (δ 115-156 ppm), while the quaternary carbon of the isopropyl group appears around δ 70-75 ppm, and the methyl carbons show a signal in the upfield region (around δ 29-32 ppm). figshare.comrsc.org
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for unambiguously assigning these signals and confirming the molecule's connectivity. walisongo.ac.idmdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, particularly within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments. For instance, an HMBC experiment would show a correlation between the methyl protons and the quaternary carbon of the isopropyl group, as well as the adjacent aromatic carbon.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~155.9 |
| C2 | - | ~125.2 |
| C3 | ~6.8-7.2 (m) | ~129.4 |
| C4 | ~6.8-7.2 (m) | ~118.8 |
| C5 | ~6.8-7.2 (m) | ~128.3 |
| C6 | ~6.8-7.2 (m) | ~117.0 |
| C7 (Quaternary) | - | ~70.1 |
| C8/C9 (Methyl) | ~1.42 (s) | ~29.3 |
| Phenolic OH | Variable | - |
| Alcoholic OH | Variable | - |
Note: Predicted values are based on typical chemical shifts for similar structures. Actual experimental values can vary based on solvent and other conditions. figshare.com
NMR Applications in Conformational Analysis and Dynamic Studies
Dynamic NMR spectroscopy can be used to study the rotational barriers and conformational preferences of the molecule. copernicus.orgresearchgate.net The rotation around the single bond connecting the phenyl ring and the isopropyl group can be investigated. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the alcoholic hydroxyl group can significantly influence the preferred conformation, potentially leading to a more rigid structure. researchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, helping to determine the molecule's three-dimensional shape in solution.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. scispace.com
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
This compound is often identified as a metabolite or degradation product in complex environmental or biological samples. iaea.orgrsc.org Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for this type of analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the compound is often derivatized, for example, by silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility. nih.gov The derivatized compound can then be separated from other components in a mixture by the gas chromatograph before being detected and identified by the mass spectrometer. nih.govsbq.org.br For example, the bis-trimethylsilylated derivative of 4-(2-hydroxypropan-2-yl)phenol (B2518238) shows a molecular ion at m/z 296. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also used for the detection of this compound, particularly in aqueous samples, without the need for derivatization. iaea.orgresearchgate.net This technique is crucial in studies of bisphenol A (BPA) degradation, where this compound is a known intermediate. iaea.orgnih.gov
High-Resolution Mass Spectrometry for Isotopic Pattern and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. rsc.org For this compound (C₉H₁₂O₂), the calculated monoisotopic mass is 152.08373 Da. nih.govuni.lu
The fragmentation pattern in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion ([M]⁺) is observed at m/z 152. A characteristic and often prominent fragment is the loss of a methyl group (•CH₃), resulting in a stable ion at m/z 137. Another significant fragmentation pathway is the loss of a water molecule (H₂O) from the molecular ion, yielding a peak at m/z 134, which corresponds to the formation of 2-isopropenylphenol. youtube.com
Table 2: Key Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Formula of Fragment | Notes |
|---|---|---|---|
| 152 | Molecular Ion [M]⁺ | [C₉H₁₂O₂]⁺ | The intact molecule with one electron removed. |
| 137 | [M - CH₃]⁺ | [C₈H₉O₂]⁺ | Loss of a methyl radical from the isopropyl group. |
| 134 | [M - H₂O]⁺ | [C₉H₁₀O]⁺ | Loss of a water molecule. |
| 119 | [M - CH₃ - H₂O]⁺ | [C₈H₇O]⁺ | Subsequent loss of water after methyl loss. |
| 94 | [C₆H₆O]⁺ | [C₆H₆O]⁺ | Ion corresponding to phenol, from cleavage of the C-C bond. docbrown.info |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. ksu.edu.saunina.it These methods are complementary and provide a characteristic "fingerprint" spectrum that is highly specific to the compound's structure and functional groups. scitepress.orgfrontiersin.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong, broad absorption bands corresponding to the hydroxyl (-OH) stretching vibrations. researchgate.net Typically, two distinct O-H stretching bands can be observed: one for the phenolic OH (around 3600-3200 cm⁻¹) and one for the tertiary alcohol OH. The exact position and shape of these bands can be influenced by hydrogen bonding. Other key absorptions include:
Aromatic C-H stretching: Just above 3000 cm⁻¹.
Aliphatic C-H stretching: Just below 3000 cm⁻¹ (from the methyl groups).
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.
C-O stretching: Strong bands in the 1260-1000 cm⁻¹ region, corresponding to the phenolic and alcoholic C-O bonds. researchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, it provides complementary information to the IR spectrum. Key features in the Raman spectrum would include strong signals for the aromatic ring breathing modes and the C-C skeletal vibrations of the isopropyl group. The symmetric stretching of the C-C bonds in the aromatic ring gives rise to strong Raman bands.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| O-H Stretch (Alcohol & Phenol) | 3600 - 3200 (Broad) | IR |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman |
| C-O Stretch (Phenolic) | ~1250 | IR |
| C-O Stretch (Alcoholic) | ~1150 | IR |
Note: These are general ranges and can be influenced by the molecular environment and physical state. researchgate.netresearchgate.net
Identification of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the phenolic hydroxyl group, the tertiary alcoholic hydroxyl group, and the aromatic ring.
The most prominent feature in the spectrum is a very strong and broad absorption band in the region of 3550–3200 cm⁻¹. docbrown.infolibretexts.org This broadness is a direct consequence of hydrogen bonding between the hydroxyl groups of different molecules. docbrown.infolibretexts.org The spectrum also shows characteristic C-H stretching vibrations. Absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹) correspond to the C-H bonds of the methyl groups. libretexts.org
Vibrations associated with the aromatic ring are also clearly observable. Strong absorptions between 1600 cm⁻¹ and 1440 cm⁻¹ are due to carbon-carbon double bond stretching within the benzene (B151609) ring. docbrown.infolibretexts.org Furthermore, strong C-O stretching vibrations are expected. For phenols, these bands typically appear between 1260-1180 cm⁻¹, and for tertiary alcohols, they are found in the 1200-1125 cm⁻¹ range. udel.edu The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of overlapping vibrations unique to the molecule, allowing for its definitive identification. docbrown.info
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (O-H) | Stretching (Hydrogen-bonded) | 3550 - 3200 | Strong, Broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (methyl) | Stretching | 3000 - 2850 | Medium |
| Aromatic C=C | Stretching | 1600 - 1440 | Medium to Strong |
| C-O (Phenol) | Stretching | 1260 - 1180 | Strong |
| C-O (Tertiary Alcohol) | Stretching | 1200 - 1125 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
Probing Intermolecular Interactions and Hydrogen Bonding
The structure of this compound contains two hydroxyl (-OH) groups: one phenolic and one tertiary alcoholic. Both groups can act as hydrogen bond donors (via the hydrogen atom) and acceptors (via the oxygen atom's lone pairs). youtube.com This capability leads to the formation of extensive intermolecular hydrogen bonds, which are strong dipole-dipole interactions that significantly influence the compound's physical properties. youtube.comlibretexts.org
These interactions occur when the partially positive hydrogen atom of a hydroxyl group on one molecule is attracted to the partially negative oxygen atom of a hydroxyl group on a neighboring molecule (O-H···O). youtube.comnih.gov In the solid state and in concentrated solutions, these hydrogen bonds can lead to the formation of complex networks, such as chains or cyclic arrangements of molecules. mostwiedzy.pl The presence of two hydroxyl groups allows for a variety of hydrogen bonding patterns, potentially involving both the phenolic and alcoholic groups in creating a stable, three-dimensional lattice. The broadness of the O-H stretching band in the IR spectrum is direct evidence of this network of hydrogen bonds. docbrown.infolibretexts.org
X-ray Crystallography for Definitive Solid-State Structural Determination
The analysis involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision. This allows for the elucidation of the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group symmetry, and the exact atomic coordinates.
Analysis of Molecular Geometry and Crystal Packing
From X-ray crystallographic data, a detailed analysis of the molecular geometry of this compound would be possible. This includes the precise measurement of all bond lengths (e.g., C-C, C-O, O-H, aromatic C=C) and bond angles within the molecule. The orientation of the 2-hydroxypropan-2-yl substituent relative to the plane of the phenol ring would also be determined.
Mechanistic Reactivity Studies and Functionalization Chemistry
Synthetic Strategies for Derivatization and Functionalization
The presence of multiple reactive sites in 2-(2-hydroxypropan-2-yl)phenol allows for a variety of derivatization and functionalization strategies.
The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. nih.govquora.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the carbocation intermediate formed during the reaction. quora.com
In this compound, the hydroxyl group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. However, the bulky 2-hydroxypropan-2-yl group at the C2 position exerts significant steric hindrance. This steric bulk is expected to disfavor substitution at the adjacent C6 position, leading to a strong preference for substitution at the less hindered C4 (para) position. This effect is well-documented for other ortho-alkylated phenols.
Nitration: Treatment of this compound with a nitrating agent, such as dilute nitric acid, is expected to yield primarily 4-nitro-2-(2-hydroxypropan-2-yl)phenol. Under harsher conditions with concentrated nitric and sulfuric acids, dinitration may occur, but para-mononitration is the anticipated major product under controlled conditions.
Halogenation: Halogenation, for instance with bromine in a non-polar solvent, is also expected to show high regioselectivity for the para-position, yielding 4-bromo-2-(2-hydroxypropan-2-yl)phenol. Due to the highly activating nature of the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Product | Minor Product(s) | Governing Factors |
|---|---|---|---|---|
| Nitration | Dilute HNO₃ | 4-Nitro-2-(2-hydroxypropan-2-yl)phenol | 6-Nitro-2-(2-hydroxypropan-2-yl)phenol | Electronic activation by -OH (ortho, para directing); Steric hindrance from the ortho-2-hydroxypropan-2-yl group favors para substitution. |
| Bromination | Br₂ in CCl₄ | 4-Bromo-2-(2-hydroxypropan-2-yl)phenol | 6-Bromo-2-(2-hydroxypropan-2-yl)phenol | Similar to nitration, steric hindrance at the ortho position leads to preferential para-substitution. |
| Friedel-Crafts Alkylation | R-X, AlCl₃ | 4-Alkyl-2-(2-hydroxypropan-2-yl)phenol | 6-Alkyl-2-(2-hydroxypropan-2-yl)phenol | Strong para-directing influence due to steric bulk of both the substrate's ortho-group and often the incoming electrophile. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-(2-hydroxypropan-2-yl)phenol | 6-Acyl-2-(2-hydroxypropan-2-yl)phenol | High para-selectivity is expected due to the steric demands of the acyl electrophile. |
Both the phenolic and tertiary alcohol hydroxyl groups can be derivatized, although their reactivities differ.
Reactions of the Phenolic Hydroxyl Group:
Etherification: The phenolic hydroxyl group can be converted to an ether, for example, through the Williamson ether synthesis. This involves deprotonation of the phenol with a base (like NaOH or K₂CO₃) to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide.
Esterification: Esterification of the phenolic hydroxyl can be achieved by reacting it with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine.
Reactions of the Tertiary Alcohol and Isopropyl Moiety:
Dehydration: The tertiary alcohol is prone to dehydration under acidic conditions at elevated temperatures. Protonation of the hydroxyl group followed by the loss of water generates a stable tertiary carbocation at the benzylic position. Subsequent elimination of a proton from an adjacent methyl group yields 2-(prop-1-en-2-yl)phenol. The temperatures required for the dehydration of tertiary alcohols are generally lower than those for secondary or primary alcohols.
Esterification: Direct esterification of the tertiary alcohol with a carboxylic acid is generally difficult due to steric hindrance. However, reaction with a more reactive acyl chloride may be possible.
Substitution: The tertiary hydroxyl group can be substituted, for example, by reaction with a hydrogen halide, to form a haloalkane derivative, proceeding through a stable tertiary carbocation intermediate.
Table 3: Derivatization Reactions of this compound
| Functional Group | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| Phenolic -OH | Etherification (Williamson) | 1. NaOH 2. R-X (e.g., CH₃I) | 2-(2-Hydroxypropan-2-yl)anisole |
| Phenolic -OH | Esterification | (CH₃CO)₂O, Pyridine | 4-(2-Hydroxypropan-2-yl)phenyl acetate |
| Tertiary Alcohol -OH | Dehydration | H₂SO₄, Heat | 2-(Prop-1-en-2-yl)phenol |
| Tertiary Alcohol -OH | Substitution | HBr | 2-(2-Bromopropan-2-yl)phenol |
Computational Chemistry and Theoretical Molecular Modeling
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of 2-(2-hydroxypropan-2-yl)phenol at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) or higher, to achieve a balance between computational cost and accuracy. researchgate.netijsrst.com Such studies on related phenolic compounds, like 2-isopropylphenol (B134262) and its isomers, provide a framework for understanding the electronic nature of this compound. researchgate.netijsrst.comdntb.gov.ua
DFT calculations are employed to predict the electronic structure, including the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter, serving as an indicator of the molecule's kinetic stability, chemical reactivity, and optical polarizability. scielo.org.mx A smaller gap suggests higher reactivity and a greater ease of electronic excitation. scielo.org.mx
For a molecule like this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the π-system. The LUMO, conversely, is generally distributed over the aromatic ring, representing the region most susceptible to nucleophilic attack. These calculations also allow for the mapping of the electrostatic potential (ESP), which visually represents the charge distribution and helps identify regions prone to electrophilic or nucleophilic interactions.
Below is a table with representative electronic properties calculated for a structurally similar compound, 5-methyl-2-isopropylphenol (thymol), using DFT at the B3LYP/6-311G(d,p) level of theory, which illustrates the type of data generated in such studies. researchgate.netijsrst.com
Table 1: Calculated Electronic Properties for a Structurally Related Phenol
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.1 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: Data is for 5-methyl-2-isopropylphenol as a representative example. researchgate.netijsrst.com
Theoretical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental spectra for structural confirmation. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Visible absorption spectra. ijsrst.com These calculations yield information on vertical excitation energies, corresponding electronic transitions (e.g., π → π*), and their associated oscillator strengths, which determine the intensity of absorption peaks. researchgate.netijsrst.com
Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, or torsional motions of particular functional groups within the this compound molecule, such as the O-H stretch of the phenolic and tertiary alcohol groups, or the C-C stretching modes of the aromatic ring. ijsrst.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated, providing theoretical support for the interpretation of experimental ¹H and ¹³C NMR spectra. These computational tools offer a detailed assignment of signals to each nucleus in the molecule. acs.org
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on a single, energy-minimized structure, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, offering a way to explore the molecule's conformational space and flexibility. nih.govresearchgate.net
For this compound, MD simulations can reveal:
Stable Conformers: By simulating the molecule's motion, it is possible to identify the most populated and energetically favorable conformations. This is particularly relevant for understanding the orientation of the hydroxypropan-2-yl group relative to the phenol ring and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.
Dihedral Angle Distributions: Analysis of the simulation trajectory can provide distributions for key dihedral angles, quantifying the rotational freedom around specific bonds.
Solvation Effects: MD simulations explicitly include solvent molecules (e.g., water), allowing for the study of how the solvent structure around this compound influences its conformation and dynamics. researchgate.net
Intermolecular Interactions: These simulations are crucial for studying how the molecule interacts with other molecules, such as receptors in a biological system or other components in a material. acs.orgresearchgate.net
The insights from MD simulations are critical for understanding how the molecule's shape and flexibility influence its physical properties and biological activity. acs.orgrsc.org
Structure-Reactivity and Structure-Property Relationship Studies
Computational chemistry provides a powerful platform for establishing relationships between the molecular structure of this compound and its reactivity or physical properties (QSPR/QSAR).
Structure-Reactivity:
Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction mechanisms, such as its oxidation or metabolism. nih.gov For instance, studies on the enzymatic oxidation of similar phenolic compounds by cytochrome P450 have used DFT to elucidate reaction pathways and predict product distributions. nih.gov
Structure-Property:
Physicochemical Properties: Computational models can predict key physicochemical properties like logP (lipophilicity), solubility, and polar surface area. These properties are critical for applications ranging from drug design to materials science.
Biological Activity: By combining calculated structural and electronic features with experimental bioactivity data from a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.net These models can then predict the potential biological activity of this compound and guide the design of new derivatives with enhanced or targeted activities. For example, understanding how substitutions on the phenol ring affect binding to a biological target, like an enzyme, can be explored through molecular docking and QSAR studies. mdpi.com
Table of Compounds Mentioned
Environmental Occurrence, Fate, and Transformation Pathways
Abiotic Degradation Mechanisms in Environmental Compartments
The abiotic degradation of 2-(2-hydroxypropan-2-yl)phenol and its isomers is influenced by environmental factors such as sunlight, the presence of chemical oxidants, and water. These processes are crucial in determining the persistence and ultimate fate of the compound in the environment. Much of the available research focuses on the para-isomer, 4-(2-hydroxypropan-2-yl)phenol (B2518238), as a product of BPA degradation.
Photochemical Transformation Studies
Photochemical transformation, driven by sunlight, is a significant pathway for the degradation of phenolic compounds in the aquatic environment. While direct photolysis studies on this compound are limited, research on related compounds and its formation during the photocatalysis of BPA provides strong evidence for its susceptibility to light-induced degradation.
During the photocatalytic oxidation of BPA using catalysts like titanium dioxide (TiO₂), 4-(2-hydroxypropan-2-yl)phenol is frequently identified as a key intermediate. rhhz.netdphen1.com This indicates that while it is formed during the degradation of BPA, it is also subject to further photocatalytic breakdown. The process involves the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which attack the aromatic ring and side chains of the molecule. rhhz.net Similarly, studies on the photocatalytic degradation of other complex phenols, such as tetrabromobisphenol A (TBBPA), have identified brominated analogs like 2,6-dibromo-4-(2-hydroxypropan-2-yl)phenol as transformation products, highlighting this as a common degradation motif. deswater.com
Furthermore, a United States Environmental Protection Agency (EPA) study on the fungicide ipflufenoquin (B10861161) documented the formation of 3-Fluoro-2-(2-hydroxypropan-2-yl)phenol as a minor product in aqueous photolysis experiments, with a maximum yield of 9.3% of the applied radioactivity after 3 days. regulations.gov This finding for a structurally similar, halogenated analog further supports the role of photolysis in the transformation of this class of compounds.
Chemical Oxidation and Hydrolysis Pathways
Chemical oxidation, particularly by potent oxidants like ozone (O₃) and hydroxyl radicals (•OH) generated during advanced oxidation processes (AOPs), is an effective mechanism for the degradation of phenolic compounds. pjoes.comhep.com.cn
Studies on the ozonation of BPA have shown that it can lead to the formation of 4-(2-hydroxypropan-2-yl)phenol. researchgate.net The reaction proceeds through the cleavage of the bond between the tertiary carbon and one of the phenolic rings. researchgate.net Similarly, oxidation by hydroxyl radicals, a cornerstone of many AOPs, attacks the BPA molecule, which can result in the generation of 4-(2-hydroxypropan-2-yl)phenol among other intermediates. gdut.edu.cn These intermediates are typically less persistent than the parent compound and are susceptible to further oxidation, often leading to ring-opening and eventual mineralization to carbon dioxide and water.
Hydrolysis, the cleavage of chemical bonds by the addition of water, is generally not considered a significant degradation pathway for compounds like this compound under typical environmental conditions. Research indicates that its parent compound, BPA, is difficult to hydrolyze under natural conditions. pjoes.com Likewise, the related fungicide ipflufenoquin, which can form a fluorinated analog, is reported to be stable to hydrolysis. regulations.gov This suggests that the ether and carbon-carbon bonds in these structures are resistant to spontaneous cleavage by water in the absence of specific catalysts or extreme pH conditions.
Biotransformation and Biodegradation Studies by Microorganisms
Microbial activity is a primary driver for the transformation and ultimate removal of organic pollutants from the environment. A variety of microorganisms have demonstrated the ability to degrade BPA, a process in which 4-(2-hydroxypropan-2-yl)phenol is a frequently identified metabolic intermediate. asm.orgnih.gov
Identification of Microbial Metabolites
The biodegradation of BPA by diverse bacterial strains often proceeds through a pathway that generates 4-(2-hydroxypropan-2-yl)phenol. This has been observed in studies involving Sphingomonas sp. strain TTNP3, Escherichia coli harboring cytochrome P450 genes, and Bacillus megaterium strain ISO-2 isolated from industrial wastewater. asm.orgnih.goviaea.org
Following its formation, 4-(2-hydroxypropan-2-yl)phenol can be further metabolized by microorganisms. Studies have identified several subsequent degradation products, indicating a stepwise breakdown of the molecule. For instance, Bacillus megaterium strain ISO-2 has been shown to degrade BPA into a series of intermediates including 4-(2-hydroxypropan-2-yl)phenol, which is then transformed into compounds such as 4-isopropenylphenol (B43103), 4-isopropylphenol, benzoic acid, propanoic acid, and butanoic acid. iaea.orgresearchgate.net The dehydration of 4-(2-hydroxypropan-2-yl)phenol to 4-isopropenylphenol is a common subsequent step observed in several bacterial degradation pathways. researchgate.netethz.ch
The table below summarizes the key microbial metabolites identified during the degradation of BPA, with a focus on the transformation of the 4-(2-hydroxypropan-2-yl)phenol intermediate.
Elucidation of Enzymatic Degradation Networks
The enzymatic pathways responsible for the formation and subsequent degradation of 4-(2-hydroxypropan-2-yl)phenol are being actively investigated. The initial attack on the BPA molecule is a critical step, catalyzed by specific enzymes.
Research has shown that the degradation of BPA in bacteria like Sphingomonas sp. strain TTNP3 is initiated by a monooxygenase. asm.orgnih.gov This enzyme facilitates an unusual type II ipso-substitution, where a hydroxyl group is added to the carbon atom on the phenolic ring that is already substituted (the ipso carbon), leading to the cleavage of the C-C bond and the formation of hydroquinone (B1673460) and a carbocationic intermediate. asm.org This carbocation then reacts with water to form 4-(2-hydroxypropan-2-yl)phenol. asm.org This monooxygenase activity has been shown to be dependent on cofactors such as NADPH and flavin adenine (B156593) dinucleotide (FAD) and can be inhibited by cytochrome P450 inhibitors, implicating a P450-type enzyme in the process. nih.gov Similar cytochrome P450-mediated pathways have been described in engineered Escherichia coli. nih.gov In addition to monooxygenases, laccase enzymes have also been proposed to initiate BPA degradation, leading to the formation of 4-(2-hydroxypropan-2-yl)phenol through an oxidative C-C bond cleavage. researchgate.net
The table below outlines the key enzymatic steps involved in the formation of 4-(2-hydroxypropan-2-yl)phenol from BPA.
Biological Relevance and Mechanistic Investigations of Bioactivity
Exploration of Potential Bioactivity of 2-(2-Hydroxypropan-2-yl)phenol and its Derivatives
Current scientific literature lacks specific and detailed studies on the direct bioactivity of this compound. While the compound is sometimes mentioned as a substructure within more complex molecules, research isolating and characterizing its intrinsic biological effects is limited.
Enzyme Inhibition and Molecular Targeting Studies
Receptor Binding Assays
Similarly, there is a lack of data from specific receptor binding assays for this compound. Such assays are crucial for identifying the molecular targets of a compound and understanding its potential pharmacological effects. Without these studies, the ability of this compound to bind to specific cellular receptors remains speculative.
Cellular and Molecular Mechanisms of Action
The absence of foundational bioactivity data for this compound extends to a lack of understanding of its cellular and molecular mechanisms of action.
Modulation of Cellular Pathways
No specific cellular pathways have been identified as being modulated by this compound. Research into how this compound might affect signaling cascades, gene expression, or other cellular processes has not been reported.
In Vitro and In Vivo Mechanistic Assays
Comprehensive in vitro and in vivo mechanistic assays to determine the physiological effects of this compound are not present in the current body of scientific literature. Such studies would be essential to understand how the compound is metabolized and how it interacts with biological systems at a whole-organism level. The degradation of bisphenol A can produce the related compound 4-(2-hydroxypropan-2-yl)phenol (B2518238) as a metabolite, but this para-isomer is structurally distinct from the ortho-isomer this compound.
Advanced Analytical Methodologies for Detection and Quantification in Diverse Matrices
Development and Validation of Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, proficient in separating, detecting, and quantifying various compounds, including phenols. amazonaws.com Method development and validation are critical steps in ensuring that an analytical procedure is accurate, precise, and fit for its intended purpose. wjpmr.com
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a dominant technique for analyzing phenolic compounds due to its versatility and applicability to a wide range of polar and non-polar molecules. amazonaws.com Optimization of an HPLC method involves the careful selection of several key parameters to achieve the desired separation and sensitivity. amazonaws.comwjpmr.com
Method Development Principles:
Column Selection: Reversed-phase chromatography is the most common mode for phenol (B47542) analysis. amazonaws.com Columns with a C18 stationary phase are a primary choice, offering excellent separation for molecules with some degree of hydrophobicity. amazonaws.com
Mobile Phase Composition: The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to ensure the analyte is in a neutral form) and an organic solvent like acetonitrile (B52724) or methanol. utm.my A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate a range of compounds with different polarities in a single run. conicet.gov.ar
Detector Selection: A Diode-Array Detector (DAD) or Multi-Wavelength Detector (MWD) is highly effective, allowing for the simultaneous monitoring of absorbance at multiple wavelengths. conicet.gov.ar This provides specificity and allows for the selection of the wavelength of maximum absorbance for the target analyte, thereby maximizing sensitivity. For 2-(2-Hydroxypropan-2-yl)phenol, the optimal wavelength would be determined by analyzing its UV spectrum.
Validation Parameters: A fully validated method would demonstrate linearity, accuracy, precision, sensitivity (Limits of Detection and Quantification), and specificity according to established guidelines. utm.my
Below is an interactive table illustrating typical parameters for an HPLC-DAD method developed for the analysis of structurally similar phenolic compounds.
Table 1: Example HPLC-DAD Parameters for Phenolic Compound Analysis
| Parameter | Typical Specification |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 - 35 °C |
| Detection | DAD, monitoring at 275-280 nm |
| Run Time | < 20 minutes (gradient elution) |
Gas Chromatography (GC) with Selective Detectors
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com Phenols, due to their polar hydroxyl group, often require derivatization to improve their volatility and chromatographic behavior, preventing issues like peak tailing. epa.gov
Method Development Principles:
Derivatization: A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. This process decreases the polarity and increases the volatility of the analyte, making it more suitable for GC analysis. jfda-online.com
Column Selection: A low-to-mid polarity column, such as one with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase, is typically used for the separation of derivatized phenols. chromatographyonline.comnih.gov
Injection Technique: Splitless injection is often employed for trace analysis to ensure that the majority of the sample is transferred to the analytical column, maximizing sensitivity. chromatographyonline.com
Selective Detectors: While a Flame Ionization Detector (FID) can be used for underivatized phenols, it is a universal detector and may lack specificity in complex matrices. epa.gov Mass Spectrometry (MS) used as a detector provides high selectivity and confident identification based on the mass spectrum of the analyte.
The following table provides an example of typical GC conditions for the analysis of phenols.
Table 2: Example GC-MS Parameters for Phenol Analysis
| Parameter | Typical Specification |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | 5% Phenyl Polydimethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless |
| Oven Program | Temperature gradient (e.g., 60°C hold, ramp to 300°C) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Hyphenated Techniques for Enhanced Sensitivity and Selectivity
Hyphenating chromatographic separation with mass spectrometry provides a powerful analytical tool that combines the separation power of chromatography with the high sensitivity and specificity of MS detection. nih.gov
Spectrophotometric and Electrochemical Detection Protocols
While chromatographic methods provide separation and quantification, spectrophotometric and electrochemical methods can serve as alternative or complementary techniques, often for screening or total concentration measurements.
Spectrophotometric Protocols: UV-Visible spectrophotometry is a simple and cost-effective technique. nih.gov However, its direct application for quantifying a specific phenol in a mixture is limited by a lack of selectivity, as many phenolic compounds absorb light in the same UV region. nih.gov Therefore, spectrophotometric methods are more commonly used after a separation step (as in HPLC-DAD) or for determining the "total phenolic content" of a sample using reagents like the Folin-Ciocalteu reagent. latamjpharm.orgnih.gov This reagent reacts with phenols to produce a blue-colored complex that can be measured colorimetrically, though it is not specific to any single phenolic compound. nih.gov
Electrochemical Detection Protocols: Electrochemical sensors offer high sensitivity, rapid analysis, and potential for miniaturization. nih.govmdpi.comiapchem.org The detection principle is based on the oxidation of the phenolic hydroxyl group at the surface of an electrode at a specific potential. nih.gov To enhance sensitivity and selectivity, the electrode surface (e.g., glassy carbon electrode) can be modified with various materials such as nanomaterials (graphene, carbon nanotubes, nanoparticles) or polymers. nih.goviapchem.org Techniques like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) are used to measure the current response, which is proportional to the concentration of the electroactive species. iapchem.org These sensors can be tailored to be highly sensitive to phenolic compounds, offering detection limits in the micromolar to nanomolar range. mdpi.com
The following table summarizes these detection protocols.
Table 4: Summary of Spectrophotometric and Electrochemical Protocols for Phenols
| Method | Principle | Primary Application | Advantages | Limitations |
|---|---|---|---|---|
| UV-Vis Spectrophotometry | Measures absorbance of UV-Vis light by the analyte. | Detector for HPLC; Quantification in simple, pure samples. | Simple, low cost. | Low selectivity in mixtures. |
| Folin-Ciocalteu Assay | Redox reaction with a phosphomolybdate/phosphotungstate reagent. | Measures total phenolic content. | Well-established, simple procedure. | Not specific; interference from other reducing agents. |
| Voltammetry (e.g., DPV) | Measures current from the oxidation of the phenol at an electrode surface. | Direct quantification of electroactive phenols. | High sensitivity, rapid, suitable for portable devices. | Susceptible to interference from other electroactive species; electrode fouling. |
Conclusions and Future Research Directions
Summary of Key Academic Contributions and Findings
Academic research specifically focused on 2-(2-hydroxypropan-2-yl)phenol is limited, with much of the related literature centered on its para-isomer due to its relevance in the biodegradation of BPA. researchgate.netnih.govethz.chnih.gov However, existing studies provide a foundational understanding of the utility of the ortho-substituted phenolic alcohol scaffold.
The most direct academic contribution lies in the field of organometallic chemistry and catalysis . Researchers have successfully synthesized and characterized novel titanium(IV) complexes using ligands derived from this structural class, such as 2,4-di-tert-butyl-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-propan-2-yl)phenol. researchgate.netresearchgate.net These studies demonstrate that the bidentate nature of the ortho-phenolic alcohol group can be harnessed to create stable metal complexes. These complexes, in turn, have shown catalytic properties in ethylene (B1197577) polymerization, indicating a potential application in polymer synthesis. researchgate.netresearchgate.net
In the context of medicinal and synthetic chemistry , the core structure of a phenol (B47542) bearing a 2-hydroxypropan-2-yl group has been incorporated into more complex molecules. For instance, a tetrafluorinated analogue, 2,3,5,6-tetrafluoro-4-(2-hydroxypropan-2-yl)phenol, was synthesized as a key component (a "warhead") for peptidomimetic inhibitors targeting viral proteases. acs.org This highlights the value of the tertiary alcohol on the benzene (B151609) ring as a functional group in the design of bioactive compounds. Although this research involves a substituted analogue, it establishes the relevance of the fundamental structure in drug discovery frameworks.
In contrast, its isomer, 4-(2-hydroxypropan-2-yl)phenol (B2518238), is extensively documented as a major metabolite in the microbial degradation of BPA by organisms like Sphingomonas sp. and in enzymatic oxidation processes. researchgate.netnih.govresearchgate.net This degradation often proceeds through an ipso-substitution mechanism, where the bond between a phenolic ring and an isopropyl group is cleaved. researchgate.netethz.chresearchgate.net The wealth of data on the para isomer's formation and subsequent environmental fate underscores the significant knowledge gap regarding the ortho isomer.
| Research Area | Key Finding for this compound Scaffold | Key Finding for Isomer 4-(2-Hydroxypropan-2-yl)phenol |
| Catalysis | The ortho-phenolic alcohol moiety serves as a bidentate ligand for creating titanium(IV) complexes used in polyethylene (B3416737) synthesis. researchgate.netresearchgate.net | Not a primary area of research. |
| Medicinal Chemistry | A fluorinated analogue is a key component in the synthesis of protease inhibitor warheads. acs.org | Not a primary area of research. |
| Metabolism | Largely uninvestigated. | Well-established as a major metabolite from the biodegradation of Bisphenol A (BPA) by various microorganisms. researchgate.netnih.govethz.ch |
| Polymer Science | Potential as a monomer or ligand for polymerization catalysts. | Styrenated copolymers are used to study polymer miscibility and complexation. acs.orgacs.org |
Identification of Remaining Challenges and Underexplored Research Areas
The current body of scientific literature reveals several significant challenges and underexplored areas concerning this compound.
Metabolic Fate and Biological Activity: There is a pronounced lack of research into the biological properties of this compound. Its metabolic pathway, potential toxicity, and any endocrine-disrupting capabilities—a major concern with many phenolic compounds—are unknown. The extensive research on its para-isomer's connection to BPA degradation has not been mirrored for the ortho-isomer, leaving its environmental and toxicological profile entirely speculative.
Applications in Polymer Science: The bifunctional nature of the molecule, possessing both a phenolic hydroxyl group and a tertiary alcohol, presents opportunities for its use as a unique monomer or polymer modifier. The phenolic group is suitable for creating polyesters, polycarbonates, and epoxy resins, while the tertiary alcohol could influence properties like cross-linking, solubility, and thermal stability. These potential applications in creating novel polymers with specific properties are largely unexplored.
Comparative Isomer Studies: A fundamental gap exists in the direct comparison of physical and chemical properties between this compound and its para-isomer. The presence of the hydroxyl group in the ortho position allows for the possibility of intramolecular hydrogen bonding, which would significantly alter properties such as boiling point, acidity (pKa), solubility, and reactivity compared to the para-isomer, where only intermolecular bonding can occur. A systematic investigation of these differences is currently absent from the literature.
Dedicated Synthesis and Characterization: While commercially available, detailed academic studies focusing on optimizing the selective synthesis of this compound are scarce. Furthermore, comprehensive characterization of its physicochemical properties, beyond basic data, is not readily available in peer-reviewed literature.
Prospective Research Avenues and Interdisciplinary Applications
The existing knowledge gaps surrounding this compound point toward several promising research avenues with interdisciplinary potential.
Advanced Materials and Polymer Chemistry: A significant opportunity lies in exploring this compound as a building block for new materials. Future research could focus on its polymerization into novel polyesters, polycarbonates, or epoxy resins. The tertiary alcohol provides a reactive site for post-polymerization modification, enabling the design of functional materials, such as specialty coatings, adhesives, or high-performance plastics. researchgate.net
Medicinal Chemistry and Drug Design: Building on the use of its analogue in protease inhibitors, this compound could serve as a valuable scaffold in medicinal chemistry. acs.org Its relatively simple structure and dual functional groups make it an attractive starting point for creating libraries of derivatives to be screened against various biological targets, including enzymes and receptors. This could be particularly relevant in the development of new anti-inflammatory or antimicrobial agents. rsc.org
Catalysis and Synthesis: The demonstrated ability of the ortho-phenolic alcohol structure to act as a ligand for titanium catalysts can be expanded. researchgate.net Prospective studies could investigate the formation of complexes with a wider range of transition metals to develop novel catalysts for various organic transformations, including asymmetric synthesis, where the chiral environment created by a tailored ligand is crucial.
Environmental and Toxicological Science: An urgent area of research is the investigation of the environmental fate and toxicological profile of this compound. Studies are needed to determine if it is a metabolite of other common industrial chemicals, to delineate its biodegradation pathway, and to assess its potential impact on ecosystems and human health. Such research would be critical for a comprehensive environmental risk assessment of phenolic pollutants.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Hydroxypropan-2-yl)phenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving phenolic precursors and acetone derivatives. Key parameters include temperature control (e.g., reflux at 80–100°C), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., acid/base catalysts). Purification via column chromatography or recrystallization improves purity. For example, Nadhiya and Kumaresan (2017) optimized yields by adjusting molar ratios of reactants and reaction time .
Q. Which spectroscopic and computational techniques are critical for characterizing this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm hydrogen bonding and substituent positions, FT-IR for hydroxyl and aromatic stretching modes, and mass spectrometry for molecular weight validation. Computational methods like density functional theory (DFT) validate geometry and electronic properties (e.g., HOMO-LUMO gaps). Compare experimental XRD data with DFT-optimized structures to resolve discrepancies .
Advanced Research Questions
Q. How do computational methods resolve contradictions between experimental crystallographic data and predicted molecular geometries?
- Methodological Answer : Discrepancies often arise from crystal packing effects or solvent interactions. Refine computational models using hybrid functionals (e.g., B3LYP) with dispersion corrections. Validate via R-factor analysis in SHELX-refined XRD data. For example, polymorphic forms may require multi-conformational DFT simulations to match experimental bond angles .
Q. What strategies are effective in polymorph screening for derivatives of this compound?
- Methodological Answer : Screen polymorphs using solvent evaporation (varied polarity solvents), thermal gradient methods (DSC/TGA), and high-throughput crystallization. Characterize via PXRD, Raman spectroscopy, and SEM. A 2023 patent highlighted polymorph-specific bioactivity differences, emphasizing the need for controlled crystallization conditions .
Q. How does intramolecular hydrogen bonding influence the stability and reactivity of this compound?
- Methodological Answer : Intramolecular H-bonding between the hydroxyl and adjacent groups stabilizes the planar conformation, reducing oxidative degradation. Use variable-temperature NMR to assess H-bond strength. Substituent effects (e.g., electron-withdrawing groups) weaken H-bonding, increasing reactivity in electrophilic substitutions .
Q. What mechanisms underlie the fluorescence properties of benzimidazole-phenol analogs, and how can they be applied in sensing?
- Methodological Answer : Excited-state intramolecular proton transfer (ESIPT) in analogs like 2-(1H-benzo[d]imidazol-2-yl)phenol generates large Stokes shifts (~150 nm). Tune emission wavelengths by modifying substituents (e.g., nitro groups for redshift). Applications include metal ion detection (Cu²⁺, Fe³⁺) via fluorescence quenching .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting spectroscopic data from NMR and IR for hydrogen-bonded conformers?
- Methodological Answer : Dynamic H-bonding in solution (NMR) may differ from solid-state (IR) observations. Use DOSY NMR to assess molecular mobility or variable-temperature IR to track H-bond stability. Cross-validate with computational vibrational spectra .
Q. What methodological approaches address discrepancies in bioactivity data for structurally similar derivatives?
- Methodological Answer : Contradictions may arise from impurities or assay variability. Employ orthogonal analytical methods (HPLC-MS for purity, SPR for binding kinetics). For SAR studies, synthesize derivatives with systematic substituent variations and test under standardized biological assays .
Tables for Key Parameters
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
